4-(Methylsulfonyl)benzonitrile chemical structure and properties
4-(Methylsulfonyl)benzonitrile chemical structure and properties
An In-depth Technical Guide to 4-(Methylsulfonyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylsulfonyl)benzonitrile, a bifunctional aromatic compound, is a valuable building block in organic synthesis and medicinal chemistry. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its preparation and analysis are presented, alongside structured data tables for easy reference. This guide is intended to serve as a core resource for researchers and professionals utilizing this compound in their work.
Chemical Structure and Identifiers
4-(Methylsulfonyl)benzonitrile possesses a benzene ring substituted with a nitrile (-C≡N) group and a methylsulfonyl (-SO₂CH₃) group at the para (1,4) positions. The strong electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring.
The structure is confirmed by its various chemical identifiers:
| Identifier | Value |
| IUPAC Name | 4-(Methylsulfonyl)benzonitrile[1] |
| CAS Number | 22821-76-7[2][3][4] |
| Molecular Formula | C₈H₇NO₂S[2][3] |
| Molecular Weight | 181.21 g/mol [2][3][4] |
| SMILES | CS(=O)(=O)c1ccc(cc1)C#N[2] |
| InChI | 1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3[2] |
| InChIKey | FARXIDYHJAANGP-UHFFFAOYSA-N[2] |
| Synonyms | p-Cyanophenyl methyl sulfone, Methyl p-cyanophenyl sulfone, 4-Cyanophenyl methyl sulphone, p-Methanesulfonylbenzonitrile[1][3] |
Physicochemical Properties
4-(Methylsulfonyl)benzonitrile is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Physical Form | Solid, Crystalline Powder | [2][3] |
| Color | White to orange to brown | [3] |
| Melting Point | 137-142 °C | [3] |
| Boiling Point | 385.8 ± 34.0 °C (Predicted) | [3] |
| Density | 1.3055 g/cm³ (Rough Estimate) | [3] |
| Refractive Index | 1.5650 (Estimate) | [3] |
| Proton Affinity | 798.70 kJ/mol | |
| Gas Basicity | 768.00 kJ/mol | |
| Storage | Sealed in a dry place at room temperature | [3] |
Synthesis of 4-(Methylsulfonyl)benzonitrile
The synthesis of 4-(Methylsulfonyl)benzonitrile can be achieved through several routes. A common and effective method is the oxidation of the corresponding thioether, 4-(methylthio)benzonitrile. Another documented approach involves the transformation of 4-methylsulphonyl benzaldehyde.
Below is a logical workflow for the synthesis via oxidation.
Caption: Synthesis workflow for 4-(Methylsulfonyl)benzonitrile via oxidation.
Spectral and Analytical Data
Characterization of 4-(Methylsulfonyl)benzonitrile is typically performed using standard spectroscopic methods.
| Technique | Data Highlights |
| Mass Spectrometry (MS) | Molecular Ion (M+): Expected at m/z = 181.02. The fragmentation pattern would show losses corresponding to the methyl and sulfonyl groups.[1] |
| ¹H NMR | Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.8-8.2 ppm. Methyl Protons: A singlet around δ 3.1-3.3 ppm. |
| ¹³C NMR | Quaternary Carbons: Peaks for C-CN, C-SO₂. Aromatic CH Carbons: Two distinct signals. Methyl Carbon: A signal for the -SO₂CH₃ group. |
| Infrared (IR) Spectroscopy | Nitrile (C≡N) stretch: Strong, sharp absorption band around 2220-2240 cm⁻¹. Sulfonyl (S=O) stretches: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 4-(Methylsulfonyl)benzonitrile.
Synthesis via Oxidation of 4-(Methylthio)benzonitrile
This protocol is adapted from a similar oxidation procedure.[5]
Materials:
-
4-(Methylthio)benzonitrile
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 4-(methylthio)benzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (a slight excess, e.g., 2.2 eq, to ensure full oxidation from sulfide to sulfone) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the starting material at 0 °C over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
-
Quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to remove m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford pure 4-(Methylsulfonyl)benzonitrile.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified 4-(Methylsulfonyl)benzonitrile in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a sample by either creating a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic peaks for the nitrile and sulfonyl functional groups.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.[1][6]
Applications in Research and Drug Development
4-(Methylsulfonyl)benzonitrile serves as a key intermediate in the synthesis of more complex molecules. Its dual functionality allows for a variety of chemical transformations.
-
Scaffold for Medicinal Chemistry: The benzonitrile and methyl sulfone groups are common pharmacophores. The sulfone group can act as a hydrogen bond acceptor, while the nitrile can be a bioisostere for other functional groups or a precursor for tetrazoles or amidines.
-
Intermediate in Organic Synthesis: It is used in the preparation of agrochemicals and pharmaceuticals.[4] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the sulfone group is generally stable to many reaction conditions.
-
Precursor for Biologically Active Compounds: While specific applications are often proprietary, related structures like methylsulfonyl-substituted benzoic acids are used in the development of herbicidal compounds.[7] The core structure is also found in inhibitors of biological targets such as the thyroid hormone receptor.[6]
Safety Information
It is crucial to handle 4-(Methylsulfonyl)benzonitrile with appropriate safety precautions.
-
Hazard Classification: Acute Toxicity, Oral (Category 4).[2]
-
Hazard Statements: H302: Harmful if swallowed.[2]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
References
- 1. Benzonitrile, 4-(methylsulfonyl)- [webbook.nist.gov]
- 2. 4-(Methylsulfonyl)benzonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(METHYLSULFONYL)BENZONITRILE | 22821-76-7 [chemicalbook.com]
- 4. watson-int.com [watson-int.com]
- 5. prepchem.com [prepchem.com]
- 6. Figure 2, Mass spectrometry analysis of TR and methylsulfonylnitrobenzoate interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390 [data.epo.org]
